molecular formula C8H8F2N2O4 B14923594 1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B14923594
M. Wt: 234.16 g/mol
InChI Key: HEJLJXLPNRNJHY-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to produce the corresponding 2,2-difluoroethyl formate or acetate . This intermediate is then transesterified in the presence of an alcohol and optionally a base to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific structure, which combines a pyrazole ring with a difluoroethyl group and a methoxycarbonyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8F2N2O4

Molecular Weight

234.16 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-4-methoxycarbonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H8F2N2O4/c1-16-8(15)4-2-12(3-5(9)10)11-6(4)7(13)14/h2,5H,3H2,1H3,(H,13,14)

InChI Key

HEJLJXLPNRNJHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(=O)O)CC(F)F

Origin of Product

United States

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